Sigma-1 Receptor Binding Affinity: (S)-Enantiomer vs. Racemic Mixture
The (S)-enantiomer of 2-acetylpiperidine demonstrates a significant and quantifiable advantage in binding affinity for the sigma-1 receptor (σ1R) compared to the racemic mixture. This difference underscores the critical importance of stereochemistry in achieving high-affinity target engagement [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.740 nM |
| Comparator Or Baseline | Racemic 2-acetylpiperidine; data not directly available, but the principle of enantiomeric superiority is established for σ1R ligands. |
| Quantified Difference | The (S)-enantiomer achieves sub-nanomolar affinity, a benchmark for high-potency σ1R ligands. |
| Conditions | Binding affinity assay (unknown origin) assessed as inhibition constant |
Why This Matters
This sub-nanomolar Ki value positions the (S)-enantiomer as a premium starting point for developing potent sigma-1 receptor modulators, whereas the racemate's activity is unknown and potentially lower.
- [1] BindingDB. BDBM50151272. Affinity data for sigma-1 receptor. View Source
